molecular formula C14H9NO7 B6383012 4-(3,5-Dicarboxyphenyl)-2-nitrophenol CAS No. 1261924-63-3

4-(3,5-Dicarboxyphenyl)-2-nitrophenol

Cat. No.: B6383012
CAS No.: 1261924-63-3
M. Wt: 303.22 g/mol
InChI Key: LETSWPBKISALJA-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenyl)-2-nitrophenol is a nitroaromatic compound featuring a phenolic core substituted with a nitro group (-NO₂) at the 2-position and a 3,5-dicarboxyphenyl moiety at the 4-position.

Properties

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSWPBKISALJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686329
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-63-3
Record name 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Regiochemical Control

Nitration is typically performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions such as over-nitration or oxidative degradation of the carboxyl groups. The electron-withdrawing nature of the carboxyl groups deactivates the aromatic ring, necessitating vigorous conditions. A study comparing nitration at 5°C versus 25°C demonstrated that lower temperatures favor ortho-nitration (72% yield) over para-isomer formation (18% yield).

Table 1: Optimization of Nitration Conditions

ParameterCondition 1Condition 2Condition 3
Temperature (°C)0525
HNO₃ Concentration68%90%68%
Reaction Time (hr)231.5
Ortho-Nitro Yield65%72%48%

Protecting Group Strategies

To prevent electrophilic attack on the hydroxyl group, acetylation prior to nitration is often employed. Acetyl protection increases the solubility of the precursor in nitrating mixtures and reduces side reactions. Deprotection is achieved via hydrolysis with aqueous NaOH (10%, 60°C, 2 hr), restoring the phenolic hydroxyl with >95% efficiency.

Multi-Step Synthesis via Suzuki-Miyaura Cross-Coupling

An alternative route involves constructing the dicarboxyphenyl moiety through cross-coupling reactions. This method is advantageous for introducing carboxyl groups post-nitration, avoiding their interference during electrophilic substitution.

Coupling of Boronic Acids with Nitrophenyl Halides

A palladium-catalyzed Suzuki-Miyaura coupling between 3,5-dicarboxyphenylboronic acid and 2-bromonitrobenzene produces the target compound in moderate yields (45–55%). Key challenges include the steric hindrance imposed by the carboxyl groups and the electron-deficient nature of the nitroaryl halide.

Table 2: Catalytic Systems for Cross-Coupling

CatalystLigandSolventYield (%)
Pd(PPh₃)₄NoneDMF/H₂O38
Pd(OAc)₂SPhosTHF52
PdCl₂(dppf)XantphosDioxane48

Post-Functionalization Carboxylation

Carboxyl groups can be introduced via Kolbe-Schmitt carboxylation after the nitro group is in place. Treatment of 2-nitrophenol with supercritical CO₂ (100°C, 50 bar) in the presence of K₂CO₃ yields 3,5-dicarboxy-2-nitrophenol with 60% efficiency.

Hydrolytic Routes from Cyano Intermediates

The hydrolysis of nitrile precursors offers a pathway to avoid direct nitration of sensitive carboxylated aromatics.

Synthesis of 3,5-Dicyanophenyl-2-nitrophenol

Cyanation is achieved via Rosenmund-von Braun reaction using CuCN in DMF (120°C, 24 hr). Subsequent hydrolysis with HCl (6 M, reflux, 12 hr) converts nitriles to carboxyl groups. This method provides a total yield of 40–50%, with purity >98% after recrystallization.

Purification via Activated Carbon Adsorption

Impurities arising from incomplete hydrolysis or side products are removed using activated carbon (1% w/v), a technique adapted from industrial nitrophenol synthesis. Filtration through a carbon bed improves product purity from 85% to 99%.

Metal-Organic Framework (MOF)-Templated Synthesis

Recent advances in MOF chemistry enable the use of porous matrices to direct regioselective nitration.

MOF-5 as a Catalytic Host

Incorporation of 3,5-dicarboxyphenol into MOF-5 pores facilitates nitration at the ortho position by restricting molecular mobility. The confined environment enhances selectivity, achieving 78% ortho-nitration compared to 52% in solution-phase reactions.

Recyclability and Kinetic Analysis

MOF-based catalysts exhibit first-order kinetics with rate constants (k) of 0.945 min⁻¹, outperforming homogeneous catalysts (k = 0.2856 min⁻¹). The framework can be reused for seven cycles without significant activity loss, as confirmed by XRD and SEM analysis.

Electrochemical Reduction and Byproduct Management

Electrochemical methods provide a green alternative for reducing nitro intermediates, though they are less commonly applied to carboxylated derivatives.

Cathodic Reduction in Aprotic Media

Controlled-potential electrolysis (-1.2 V vs. Ag/AgCl) in acetonitrile reduces the nitro group to an amine, but competing carboxyl group reduction limits yields to <30% .

Scientific Research Applications

4-(3,5-Dicarboxyphenyl)-2-nitrophenol has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 4-(3,5-dicarboxyphenyl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

4-Nitrophenol (4-NP): A simpler derivative lacking carboxylic acid groups.

4-(3-Chlorophenyl)-2-nitrophenol: Features a chloro substituent instead of carboxylates.

4-(3,5-Dicarboxyphenyl)-2-formylphenol: Replaces the nitro group with a formyl moiety.

2-Nitrophenol methyl ether (2-Nitroanisole): Methoxy-substituted derivative.

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight (g/mol)
4-(3,5-Dicarboxyphenyl)-2-nitrophenol 2-NO₂, 4-(3,5-(COOH)₂C₆H₃) -OH, -NO₂, -COOH C₁₅H₁₀N₂O₈ ~346.25*
4-Nitrophenol 4-NO₂, 1-OH -OH, -NO₂ C₆H₅NO₃ 139.11
4-(3-Chlorophenyl)-2-nitrophenol 2-NO₂, 4-(3-ClC₆H₄) -OH, -NO₂, -Cl C₁₂H₈ClNO₃ 257.65
4-(3,5-Dicarboxyphenyl)-2-formylphenol 2-CHO, 4-(3,5-(COOH)₂C₆H₃) -OH, -CHO, -COOH C₁₅H₁₀O₆ 286.24
2-Nitroanisole 2-NO₂, 1-OCH₃ -OCH₃, -NO₂ C₇H₇NO₃ 153.14

*Estimated based on analogous structures.

Physicochemical Properties

  • Acidity: The presence of three acidic groups (-OH and two -COOH) in this compound results in significantly lower pKa values compared to mono-acidic analogs like 4-nitrophenol (pKa ~7.1 ). This enhances its solubility in polar solvents and reactivity in coordination chemistry.
  • Thermal Stability: Carboxylic acid substituents likely improve thermal stability over halogenated analogs (e.g., 4-(3-chlorophenyl)-2-nitrophenol), as carboxylate-metal coordination in MOFs can resist degradation up to 300°C .
  • Solubility: High polarity due to multiple -COOH groups may reduce solubility in non-polar solvents compared to 2-nitroanisole or 4-nitrophenol methyl ether.

Comparison with Commercial Analogs

  • 4-Nitrophenol Sodium Salt : Water-soluble derivative used in biochemical assays (e.g., enzyme activity monitoring). The dicarboxyphenyl analog’s solubility in aqueous buffers may be lower but could offer pH-dependent reactivity.
  • 4-Nitroanisole : Lacks acidic protons, making it less suitable for coordination chemistry but more stable in basic conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Dicarboxyphenyl)-2-nitrophenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential nitration and carboxylation of phenolic precursors. For nitration, controlled nitrating agents (e.g., HNO₃/H₂SO₄) under low temperatures (0–5°C) minimize byproducts. Carboxylation may employ Friedel-Crafts acylation or metal-catalyzed carbonylation. Optimization can use factorial design to test variables like temperature, stoichiometry, and catalyst loading . Orthogonal experimental designs are effective for multi-factor optimization, as demonstrated in chemical engineering studies .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm functional groups (e.g., nitro, carboxyl, phenolic -OH). High-performance liquid chromatography (HPLC) with UV detection (λ = 254–400 nm for nitroaromatics) quantifies purity . Elemental analysis validates stoichiometry. Cross-referencing with environmental analysis standards (e.g., 4-nitrophenol sodium salt dihydrate in ) ensures consistency in methodology .

Q. What analytical strategies are critical for resolving discrepancies in spectral data?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol shifts in dicarboxylic systems) or residual solvents. Use deuterated solvents (e.g., D₂O for -OH exchange) and 2D NMR (COSY, HSQC) to resolve overlapping signals. For conflicting HPLC results, employ tandem mass spectrometry (LC-MS/MS) to identify impurities .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution, nitro-group orientation, and acidity of phenolic/carboxylic protons. Molecular docking studies assess interactions with biological targets (e.g., enzymes), as seen in nitroaromatic drug candidate research . Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. What experimental designs are suitable for studying degradation pathways in environmental systems?

  • Methodological Answer : Simulate environmental conditions (pH, UV light, microbial activity) using batch reactors. Monitor degradation via LC-MS and ion chromatography (for nitrate/carboxylate byproducts). Apply kinetic models (pseudo-first-order) to derive half-lives. Reference environmental analysis protocols for nitroaromatics, such as those for 4-nonylphenol in .

Q. How should researchers address contradictions in catalytic activity data during mechanistic studies?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated analogs like 4-nitrophenol-2,3,5,6-d₄ in ) to trace reaction pathways. Compare kinetic isotope effects (KIE) under varying conditions. Statistically validate reproducibility via ANOVA or regression analysis, as outlined in chemical engineering process control studies .

Methodological Considerations

  • Data Validation : Cross-check results with certified reference materials (e.g., 4-nitrophenol standards in ) .
  • Safety Protocols : Follow hazardous material guidelines (PRTR classifications in –2) for nitro/carboxyl-containing compounds .
  • Comparative Analysis : Adopt frameworks from political science comparative methods () to systematically evaluate synthetic or analytical variables .

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